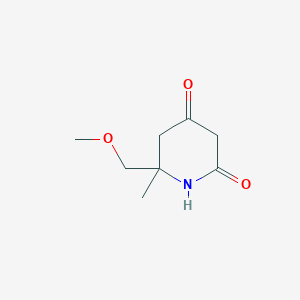
6-(Methoxymethyl)-6-methylpiperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione and related compounds involves a variety of chemical reactions, showcasing the flexibility and complexity of synthesizing such molecules. For instance, the preparation of similar acridinedione derivatives highlights the intricate steps involved in obtaining these compounds, including crystallization and analysis through X-ray diffraction, which reveals detailed structural conformations (Shi et al., 2007). Another study describes the synthesis of 6,12‐dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione via the Hilbert-Johnson reaction, which could be analogous to methods for synthesizing similar compounds (Oresic et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds related to 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione reveals detailed insights into their conformation and bonding. X-ray crystallography has been extensively used to determine the conformations, showing how different substituents and modifications affect the overall structure. For example, crystallographic analysis has elucidated the structures of compounds with similar backbones, indicating how molecular modifications can influence the spatial arrangement and stability of these molecules (Blake et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione and its derivatives are diverse, ranging from cyclization to substitution reactions. The reactivity of such compounds often depends on the functional groups present, with studies demonstrating how these groups participate in various chemical transformations. For instance, the formation of Schiff bases from similar compounds through reactions with aldehydes or ketones illustrates the chemical versatility and reactivity of the piperidine-dione framework (E. Opozda et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Indicator Application
A study conducted by Pyrko (2021) explored the synthesis of a new derivative of 10-hydroxydecahydroacridine-1,8-dione and its potential use as an acid-base titration indicator. This environmentally friendly synthesis involved a one-pot interaction of different compounds in a water-alcohol or water solution, producing a substance that shows intense violet light absorption in water-alcohol solution. This substance can be used as an indicator for the titration of strong acids and bases (Pyrko, 2021).
Electrochemical Methylation
The research by Norcott et al. (2019) introduced TEMPO-Me, a stable compound that becomes an electrophilic methylating agent upon electrochemical oxidation. This compound, in the presence of an electrochemical stimulus, can be used to methylate aromatic acids, demonstrating its potential in synthetic chemistry (Norcott et al., 2019).
X-Ray Crystallography and Molecular Mechanics
Anderson et al. (1993) conducted a study on derivatives of N-methoxy- and N-tert-butoxy-2,2,6,6-tetramethylpiperidine. They used X-ray crystallographic studies and molecular mechanics calculations to understand the ground-state conformations of these compounds. This research contributes to the understanding of molecular structures and their potential applications in material science and molecular design (Anderson et al., 1993).
Synthesis of Novel Compounds
A study by Leflemme et al. (2001) described the synthesis of novel 6-arylpiperidine-2,4-diones, starting from β-aryl-β-aminoacids. This synthesis pathway yields useful building blocks for heterocyclic chemistry, illustrating the compound's relevance in the development of new chemical entities (Leflemme et al., 2001).
Electron Transport Layer in Polymer Solar Cells
Research by Hu et al. (2015) focused on the synthesis of a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. This study highlights the application of similar compounds in renewable energy technology, particularly in improving the efficiency of solar cells (Hu et al., 2015).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Direcciones Futuras
This involves identifying areas where further research is needed. It could include developing more efficient synthesis methods, studying new reactions, improving safety, etc.
For a specific compound like “6-(Methoxymethyl)-6-methylpiperidine-2,4-dione”, these analyses would require specialized knowledge and resources. It’s recommended to consult scientific literature or work with a chemist or a researcher in the field. If you have any other questions or need information on a different topic, feel free to ask!
Propiedades
IUPAC Name |
6-(methoxymethyl)-6-methylpiperidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(5-12-2)4-6(10)3-7(11)9-8/h3-5H2,1-2H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBLJZUZCRMNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(=O)N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxymethyl)-6-methylpiperidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

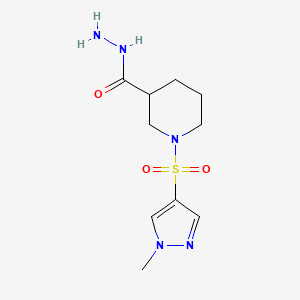
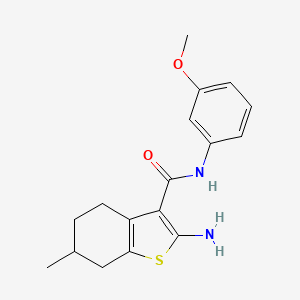

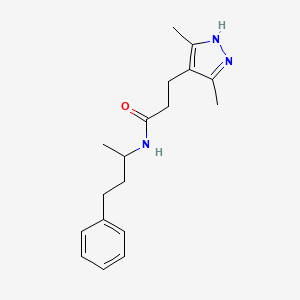
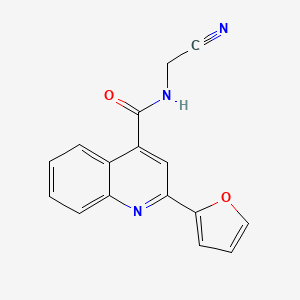

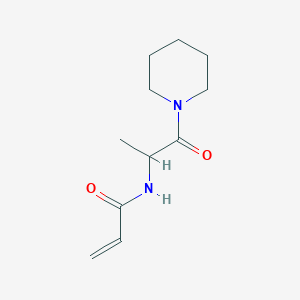
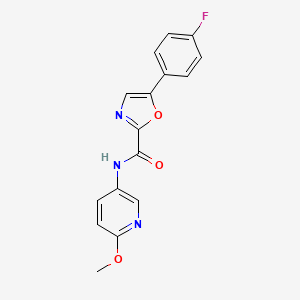
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2497517.png)
![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)
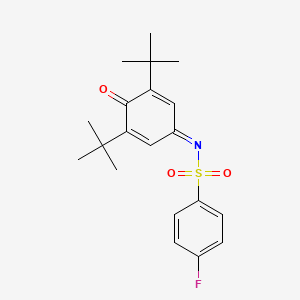
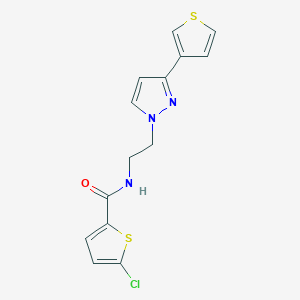
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)